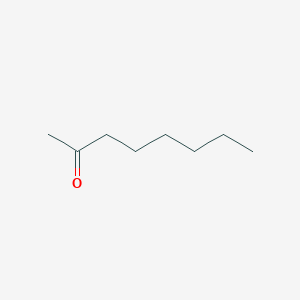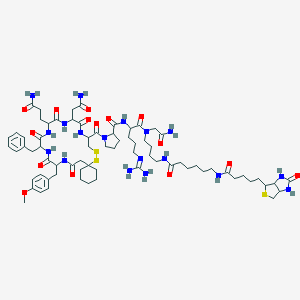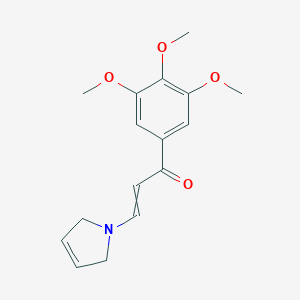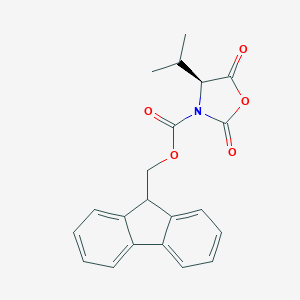
3,3'-Dichlorobenzidine-13C12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dichlorobenzidine is an organic compound with the formula (C6H3Cl(NH2))2 . The pure compound is pale yellow, but commercial samples are often colored . It is barely soluble in water and is often supplied as a wet paste . It is widely used in the production of diarylide yellow pigments used in the production of printing inks .
Synthesis Analysis
3,3’-Dichlorobenzidine is prepared in two steps from 2-nitrochlorobenzene . The first step involves reduction with zinc in base to afford 2,2’-dichlorodiphenylhydrazine . This intermediate undergoes the benzidine rearrangement to afford 3,3’-dichlorobenzidine . Aqueous solutions of 3,3’-dichlorobenzidine degrade in light to monochloro derivative .Molecular Structure Analysis
The molecular structure of 3,3’-Dichlorobenzidine consists of two benzene rings connected by a carbon-carbon bond, with two chlorine atoms and two amino groups attached to the benzene rings .Chemical Reactions Analysis
The most widely practiced reaction of 3,3’-dichlorobenzidine is its double diazotization . This bis (diazo) intermediate is then coupled to derivatives of acetoacetylaminobenzene (CH3C(O)CH2C(O)NHAr) .Physical And Chemical Properties Analysis
3,3’-Dichlorobenzidine is a gray or purple crystalline solid . It has a molecular weight of 253.13 g/mol . Its melting point is 132 to 133 °C, and its boiling point is 402 °C . It is barely soluble in water .Safety And Hazards
3,3’-Dichlorobenzidine is considered a potential carcinogen . It has been shown to increase the incidence of tumors in animals . Workers handling high levels of 3,3’-Dichlorobenzidine have reported itchy or red skin or rash . 3,3’-Dichlorobenzidine exposure has been associated with an increased risk of bladder cancer in workers who have used 3,3’-Dichlorobenzidine in manufacturing for long periods of time .
Propriétés
IUPAC Name |
4-(4-amino-3-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWXDEQWWKGHRV-WCGVKTIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)N)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dichlorobenzidine-13C12 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)






![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)



